[(4-Bromo-3-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride (CAS: 855272-08-1) is a substituted benzyl-methyl-amine derivative with a bromo group at the 4-position and a methoxy group at the 3-position of the phenyl ring. Its molecular formula is C9H13BrClNO, and it has a molecular weight of 266.56 g/mol .
The hydrochloride salt form enhances solubility and stability, making it suitable for experimental applications in drug discovery and chemical synthesis.
Properties
Molecular Formula |
C9H13BrClNO |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-8(10)9(5-7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
FDYUSPGVRANETK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzylamine, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce quinones .
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with (4-Bromo-3-methoxyphenyl)methylamine hydrochloride, differing in substituent positions, functional groups, or ring systems. A comparative analysis is provided below:
Positional Isomers and Substituted Analogs
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Potential Implications |
|---|---|---|---|---|
| (3-Bromo-4-methoxyphenyl)methylamine hydrochloride | 855272-08-1 | C9H13BrClNO | Bromo at 3-position, methoxy at 4-position | Altered electronic effects; receptor selectivity |
| (4-Bromo-3-methylphenyl)methylamine hydrochloride | 2366997-08-0 | C9H13BrClN | Methoxy replaced with methyl group at 3-position | Reduced polarity; increased lipophilicity |
| 1,3-bis(4-Bromophenyl)propan-2-ylamine hydrochloride | 1235438-89-7 | C16H18Br2ClN | Two 4-bromophenyl groups on a propane backbone | Enhanced steric bulk; potential multivalent binding |
| {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride | N/A | C14H14BrCl2NO | Bromo-chlorophenoxy substituent on adjacent ring | Dual halogen effects; possible metabolic stability |
Key Observations:
Pharmacologically Relevant Analogs
Compounds such as 3-(((4-Bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol Hydrochloride (4a) and 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Hydrochloride (4b) (from ) feature extended phenethylamine backbones with multiple methoxy groups. These are designed as 5-HT2A receptor agonists, highlighting the importance of methoxy and bromo substitutions in serotonin receptor modulation . Compared to (4-Bromo-3-methoxyphenyl)methylamine hydrochloride:
Physicochemical and Application-Based Comparisons
Key contrasts include:
- Amine Type : Tertiary amines (e.g., MDEA) favor CO2 capture via carbamate formation, whereas primary/secondary amines (e.g., benzyl-methyl-amine derivatives) are more reactive but less stable .
- Application Scope : The hydrochloride salt form of the target compound is tailored for pharmaceutical research, unlike MDEA’s industrial use in gas adsorption .
Biological Activity
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromo group and a methoxy group on the phenyl ring, which influence its chemical reactivity and biological properties. The presence of these substituents allows for unique interactions with biological targets, making it a valuable candidate for drug development.
Synthesis
The synthesis of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride typically involves several steps:
- Bromination : 3-methoxybenzaldehyde is brominated to yield 4-bromo-3-methoxybenzaldehyde.
- Reduction : The aldehyde is reduced to 4-bromo-3-methoxybenzyl alcohol.
- Amination : The alcohol undergoes amination to form the corresponding amine.
- Hydrochloride Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Biological Activity
The biological activity of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride has been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of halogen substituents (like bromine) has been linked to enhanced antibacterial activity against multi-drug resistant strains .
Anticancer Potential
A study highlighted the compound's potential as an anticancer agent. The mechanism involves interaction with specific receptors or enzymes that play roles in tumor growth and proliferation. The structure-activity relationship (SAR) suggests that the bromo and methoxy groups significantly enhance the compound's efficacy against cancer cell lines .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The bromo and methoxy groups may enhance binding affinity, influencing the compound's selectivity for its targets. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
Case Studies
Several studies have explored the effects of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against resistant bacterial strains.
- Findings : (4-Bromo-3-methoxyphenyl)methylamine hydrochloride demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
The unique positioning of the bromo and methoxy groups distinguishes (4-Bromo-3-methoxyphenyl)methylamine hydrochloride from structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (3-Bromo-4-methoxyphenyl)methanamine | Different substitution pattern | Varies in reactivity |
| (4-Methoxyphenyl)methanamine | Lacks bromo group | Reduced potency |
| (4-Bromophenyl)methanamine | Lacks methoxy group | Different applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
